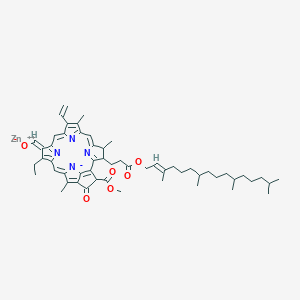
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a methylene group attached to a norbornadiene framework. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- can be synthesized through several methods. One common approach involves the dimerization of cyclopentadiene with acetylene . The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- often involves large-scale catalytic processes. These processes utilize raw materials like cyclopentadiene and acetylene, which are derived from petrochemical sources . The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The methylene group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as hydrogen gas with a metal catalyst, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- has numerous applications in scientific research:
Mechanism of Action
The mechanism by which bicyclo(2.2.1)hepta-2,5-diene, 7-methylene- exerts its effects involves its ability to participate in various chemical reactions. The methylene group is highly reactive, allowing the compound to undergo addition, substitution, and other reactions. These reactions can modify the compound’s structure and properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hepta-2,5-diene: This compound lacks the methylene group and has different reactivity and applications.
Dimethyl 7-oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate: This derivative contains additional functional groups, leading to distinct chemical properties and uses.
Bicyclo(2.2.1)heptane, 7,7-dimethyl-2-methylene-: This compound has a similar structure but includes methyl groups, affecting its reactivity and applications.
Uniqueness
Bicyclo(2.2.1
Properties
CAS No. |
37846-63-2 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
7-methylidenebicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H8/c1-6-7-2-3-8(6)5-4-7/h2-5,7-8H,1H2 |
InChI Key |
OWNNLXWCBCZDHM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C=CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)






![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
